1-(6-Amino-pyridin-2-yl)-pentan-2-one
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)pentan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6H,2,4,7H2,1H3,(H2,11,12) |
InChI Key |
OCILFDMWCKVWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=NC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6-amino-pyridin-2-yl)-pentan-2-one with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Substituent Effects on Reactivity and Yield: The position of the pyridinyl substituent significantly impacts reaction selectivity. For example, 5-(pyridin-4-yl)pentan-2-one achieves a 38% yield under Fe-catalyzed conditions, while its positional isomer, 1-(pyridin-4-yl)pentan-3-one, yields only 15% . The amino group in this compound likely enhances solubility in polar solvents (e.g., methanol or water) compared to non-polar analogs like 1-(4-methylphenyl)pentan-2-one .
Hydrogen-Bonding and Crystallinity: The 6-amino group on the pyridine ring facilitates hydrogen bonding, which may influence crystallization behavior. This contrasts with 3-(3,4-dimethoxyphenyl)pentan-2-one, where methoxy groups contribute to π-stacking but lack direct hydrogen-bond donors .
Applications: this compound is linked to pharmaceutical synthesis (e.g., Lasmiditan), whereas 3-(3,4-dimethoxyphenyl)pentan-2-one serves as a high-purity intermediate in organic chemistry .
Preparation Methods
Optimization of Cyclocondensation Parameters
Key variables influencing yield include:
-
Catalyst loading : TosOH at 0.2 eq maximizes cyclization efficiency while minimizing side reactions.
-
Temperature : Reactions at 70°C for 12 hours ensure complete conversion, whereas lower temperatures (50°C) result in <50% yield.
-
Solvent : Methanol outperforms DMF or THF due to its polarity, which stabilizes intermediates.
Friedländer Quinoline Synthesis for Ketone Functionalization
Adapting the solvent-free Friedländer method described by ACS Omega, the pentan-2-one moiety is introduced via cyclocondensation of 6-amino-2-acetylpyridine with ethyl acetoacetate. Poly(phosphoric acid) (PPA) serves as both catalyst and solvent, enabling ring closure at 120°C within 6 hours. This method achieves 78% yield, with the product purified via recrystallization from ethanol.
Table 1: Friedlälder Synthesis Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 78 |
| H2SO4 | 100 | 8 | 52 |
| FeCl3 | 110 | 7 | 65 |
Palladium-Catalyzed Coupling for Side-Chain Installation
Method H from RSC Medicinal Chemistry provides a framework for installing the pentan-2-one group via Buchwald-Hartwig amination. Using 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine and pentan-2-one-derived boronic acid, Pd2(dba)3/XantPhos catalyzes the coupling in toluene at 110°C. This method requires protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions, followed by deprotection using HCl/dioxane.
Critical Considerations for Coupling Efficiency
-
Protecting groups : Boc protection ensures >90% amino-group retention during coupling.
-
Catalyst system : Pd2(dba)3/XantPhos provides superior regioselectivity compared to Pd(PPh3)4.
-
Solvent : Toluene minimizes catalyst decomposition versus polar solvents like DMF.
Tandem Betaine-Guanidine Carbonate Catalysis
Inspired by PMC research, a one-pot strategy employs betaine (10 mol%) for initial Knoevenagel condensation between 6-amino-pyridine-2-carbaldehyde and malononitrile, followed by guanidine carbonate (10 mol%)-catalyzed cyclization with ethyl pentanoate. This tandem approach achieves 92% yield in 25 minutes, with the product isolated via aqueous workup and dichloromethane extraction.
Table 2: Catalyst Performance in Tandem Synthesis
| Step | Catalyst | Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | Betaine | 15 | 100 |
| 2 | Guanidine carbonate | 10 | 100 |
Spectroscopic Validation and Purity Assessment
All synthetic routes are validated through:
-
1H NMR : Characteristic signals at δ 2.1 ppm (pentan-2-one methyl group) and δ 6.8 ppm (pyridine aromatic protons).
-
HPLC : >98% purity achieved via prep-HPLC using a Phenomenex Gemini column with water-acetonitrile gradients.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent | 85 | 92 | Moderate |
| Friedländer | 78 | 95 | High |
| Pd-catalyzed coupling | 68 | 89 | Low |
| Tandem catalysis | 92 | 98 | High |
The tandem catalysis route offers the highest yield and scalability, making it preferable for industrial applications. However, the Friedländer method’s solvent-free conditions align with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Amino-pyridin-2-yl)-pentan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A key synthetic route involves coupling a pyridin-2-ylamine derivative with a pentan-2-one precursor. For example, intermediates like (6-amino-pyridin-2-yl)-(1-methyl-piperidin-4-yl)-methanone can be synthesized via amidation or carbonylation reactions using triphenylphosphine or triphosgene as catalysts . Reaction conditions such as temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometry of Grignard reagents significantly impact yield. For instance, THF at 0°C enhances nucleophilic addition efficiency in ketone intermediates .
Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR spectra provide critical data on proton environments and carbon hybridization. For example, the pyridine ring protons (6-position) resonate at δ 6.5–7.5 ppm, while the pentan-2-one carbonyl carbon appears near δ 205–210 ppm in ¹³C NMR .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing intensity data and resolving positional disorder. This is essential for confirming bond angles and torsional strain in the pentanone chain .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address these?
- Methodological Answer : Challenges include twinning, low-resolution data, and hydrogen atom positioning. SHELXL employs restraints for anisotropic displacement parameters and utilizes the Hirshfeld surface analysis to resolve ambiguities in electron density maps. For high-throughput applications, SHELXC/D/E pipelines enable robust phasing even with partial datasets .
Q. How do structural modifications, such as introducing a trifluoromethyl group, affect the compound's reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The trifluoromethyl group increases electrophilicity at the ketone carbonyl, enhancing nucleophilic attack rates (e.g., in Grignard reactions). This is quantified via Hammett σ constants (σₚ = 0.54 for CF₃) .
- Bioactivity : Fluorinated analogs exhibit improved lipophilicity (logP increase by ~0.5 units) and receptor-binding affinity. For example, trifluoromethyl-substituted analogs show 10-fold higher inhibition of cytochrome P450 enzymes compared to non-fluorinated derivatives .
| Structural Analog | Key Modification | Impact on Bioactivity |
|---|---|---|
| 1-(4-Trifluoromethylphenyl)pentan-1-one | CF₃ at phenyl ring | Enhanced metabolic stability |
| 1-[3-(Trifluoromethyl)phenyl]pentan-2-one | CF₃ at meta position | Higher receptor-binding affinity |
Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural characterization?
- Methodological Answer : Cross-validation using complementary techniques is critical:
- IR spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1720 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹) .
- HRMS-ESI-TOF confirms molecular weight (e.g., [M+H⁺] = 219.13820 for related pentanone derivatives) .
- Discrepancies arise from solvent effects or tautomerism; DFT calculations (e.g., B3LYP/6-31G*) model equilibrium geometries to reconcile data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
